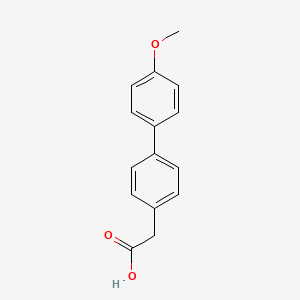

(4'-Methoxy-biphenyl-4-yl)-acetic acid

CAS No.: 60277-22-7

Cat. No.: VC2327337

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60277-22-7 |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 2-[4-(4-methoxyphenyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C15H14O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

| Standard InChI Key | KJOHEDXEFMKOEF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |

Introduction

(4'-Methoxy-biphenyl-4-yl)-acetic acid, also known as 2-[4-(4-methoxyphenyl)phenyl]acetic acid, is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is part of the biphenyl family, which includes a wide range of derivatives known for their diverse applications in chemistry and pharmacology.

Synthesis and Applications

While specific synthesis methods for (4'-Methoxy-biphenyl-4-yl)-acetic acid are not detailed in the available literature, biphenyl derivatives are generally synthesized through various cross-coupling reactions, such as the Suzuki-Miyaura reaction . The applications of this compound are not extensively documented, but biphenyl derivatives are often explored for their potential in pharmaceuticals and materials science.

Safety and Hazards

According to the GHS classification, (4'-Methoxy-biphenyl-4-yl)-acetic acid poses hazards such as being harmful if swallowed and causing serious eye damage. Precautionary measures include avoiding ingestion and eye contact, and proper handling is advised .

Hazard Information Table

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H318 | Causes serious eye damage |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume